
3-(2-Furyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Furyl)acrylic acid” and its derivatives are synthesized from carbohydrate-derived furfurals . They have potential applications as sustainable chemical building units .
Synthesis Analysis
The synthesis of “3-(2-Furyl)acrylic acid” and its derivatives starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using FTIR and NMR .
Chemical Reactions Analysis
The substituted “3-(2-Furyl)acrylic acids” were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Furyl)acrylic acid” include a melting point of 139-141 °C, a boiling point of 286 °C, and a density of 1.2667 . It is soluble in dichloromethane and diethyl ether .
科学的研究の応用
Antimicrobial Activity
3-(2-Furyl)-1H-1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. For instance, derivatives like ethyl 5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetate and others have shown significant in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans (Ulusoy, Gürsoy, & Otük, 2001). Additionally, certain ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety have exhibited moderate to good antimicrobial activity (Kaushik, Luxmi, Singh, & Kumar, 2017).
Structural and Molecular Analysis
Studies on the crystal structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate have revealed insights into the molecular conformations and intermolecular hydrogen bonding patterns of such compounds (Zareef, Iqbal, & Parvez, 2008).
Synthesis and Characterization
Various methods of synthesizing and characterizing this compound derivatives have been explored. For example, the synthesis and NMR spectroscopic analysis of 1-vinyl-1,2,4-triazoles have provided valuable information on their structural properties (Afonin, Voronov, Trzhtsinskaya, Rudakova, & Keiko, 1987).
Antifungal Evaluation
Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have been synthesized and evaluated for antifungal activity, showing varying degrees of effectiveness against fungal strains like Microsporum gypseum and Candida albicans (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).
Pharmaceutical Applications
Some derivatives of this compound have been evaluated for potential pharmaceutical applications. For instance, novel derivatives have been synthesized as potential inhibitors of HIV-1 replication and reverse transcriptase activity (Wu, Liu, Cheng, Cao, Wang, Li, Xu, Pannecouque, Witvrouw, & De Clercq, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(furan-2-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRECSUVFISSLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)
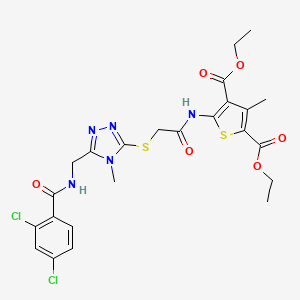
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)

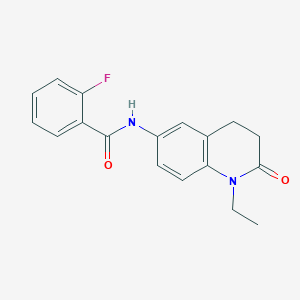
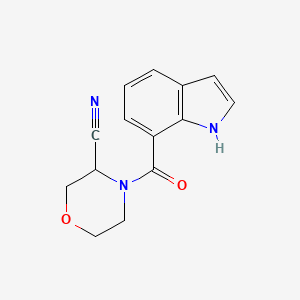
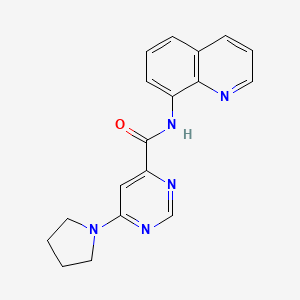
![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)

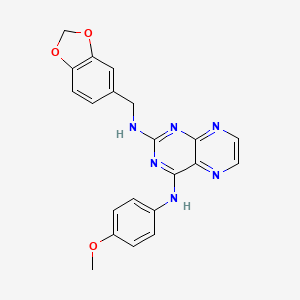

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)